2-Hydroxy-2-methyllevulinic acid

Description

Chemical Identity and Nomenclature

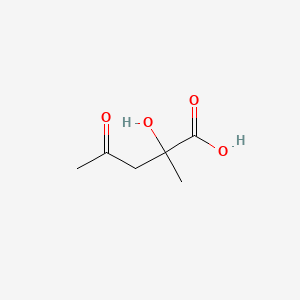

2-Hydroxy-2-methyllevulinic acid (C₆H₁₀O₄) is a hydroxylated derivative of levulinic acid (4-oxopentanoic acid) with systematic IUPAC name 2-hydroxy-2-methyl-4-oxopentanoic acid . Its molecular structure features:

- A carboxylic acid group (-COOH) at position 1

- A hydroxyl group (-OH) and methyl group (-CH₃) at position 2

- A ketone group (-C=O) at position 4

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 81416-97-9 | |

| Molecular Weight | 146.14 g/mol | |

| Synonyms | 2-HMLA; 2-hydroxy-2-methyl-4-oxopentanoic acid | |

| SMILES | CC(=O)CC(C)(C(=O)O)O |

The compound belongs to the class of α-hydroxy acids due to its hydroxyl group adjacent to the carboxylic acid moiety. Its structural relationship to levulinic acid (CAS 123-76-2) positions it as a functionalized derivative with enhanced stereochemical complexity.

Historical Context of Discovery

This compound emerged from research on levulinic acid derivatives, which gained prominence after the U.S. Department of Energy identified levulinic acid as a top biomass-derived platform chemical in 2004. Key milestones include:

Early synthetic work (2010s):

Green chemistry innovations (2020s):

Properties

CAS No. |

81416-97-9 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-hydroxy-2-methyl-4-oxopentanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(7)3-6(2,10)5(8)9/h10H,3H2,1-2H3,(H,8,9) |

InChI Key |

WCUFLIBXUCELCS-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C)(C(=O)O)O |

Canonical SMILES |

CC(=O)CC(C)(C(=O)O)O |

Synonyms |

2-HMLA 2-hydroxy-2-methyllevulinic acid |

Origin of Product |

United States |

Scientific Research Applications

Applications in Pharmaceuticals

2.1 Drug Development

- Anticancer Properties : Studies have indicated that 2-hydroxy-2-methyllevulinic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values as low as 1.5 µM against breast cancer cells (MCF-7) .

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, similar to established anticancer agents, which disrupts cell division and promotes apoptosis in cancer cells .

2.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

- The compound serves as an important intermediate in the synthesis of APIs, enhancing the bioavailability of drugs through improved solubility and stability .

Applications in Biofuels

3.1 Biofuel Production

- This compound can be converted into biofuels through catalytic processes, contributing to sustainable energy solutions. It plays a role in the production of P-series biofuels aimed at reducing greenhouse gas emissions .

3.2 Fuel Additives

- The compound can be used as a fuel additive to enhance combustion efficiency and reduce emissions when blended with conventional fuels .

Chemical Synthesis Applications

4.1 Green Solvent

- This compound is utilized as a green solvent in organic reactions, replacing traditional solvents like tetrahydrofuran (THF). Its eco-friendly profile makes it suitable for sustainable chemistry practices .

4.2 Polymer Industry

- In polymer synthesis, the compound acts as a solvent and initiator, facilitating the production of thermoplastic polyurethanes and elastomers . It also aids in polymer characterization methods .

Case Study 1: Anticancer Activity

A preclinical trial demonstrated that treatment with this compound significantly reduced tumor growth rates in mice models compared to untreated controls, indicating its potential as an effective anticancer agent .

Case Study 2: Biofuel Efficiency

Research showed that biofuels derived from this compound exhibited improved combustion properties and lower emissions than traditional fossil fuels, supporting its application in sustainable energy .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer drug development | IC50 values < 1.5 µM against MCF-7 cells |

| Biofuels | Fuel additive | Enhanced combustion efficiency |

| Chemical Synthesis | Green solvent | Eco-friendly alternative to THF |

| Polymer Industry | Solvent and initiator for polymers | Facilitates production of thermoplastics |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The following table summarizes key similarities and differences between HMLA and related compounds:

Detailed Comparisons

HMLA vs. Levulinic Acid

- Structural Differences: HMLA is a hydroxylated and methylated derivative of levulinic acid (LA). While LA has a linear 4-oxopentanoic acid structure, HMLA features a branched C2 hydroxyl-methyl group.

- Sources: LA is primarily derived from biomass processing , whereas HMLA is endogenous, detected in ketotic physiological fluids .

- Applications: LA is industrially significant, used in synthesizing biofuels (e.g., 2-methyltetrahydrofuran) and pharmaceuticals . In contrast, HMLA’s utility lies in clinical diagnostics, serving as a biomarker for ketosis .

HMLA vs. 2-Methylbutyric Acid

- Structural Differences : Both are branched-chain carboxylic acids, but 2-methylbutyric acid has a shorter chain (C5) and lacks the keto and hydroxyl groups present in HMLA.

HMLA vs. Mandelic Acid

- Structural Differences : Mandelic acid (2-hydroxy-2-phenylacetic acid) shares the alpha-hydroxy acid motif with HMLA but replaces the methyl group with a phenyl ring.

HMLA vs. Aminolevulinic Acid Derivatives

Aminolevulinic acid (ALA) derivatives, such as Related Compound B, feature isoindoline dione or ester groups. These compounds are synthetic and used as pharmaceutical reference standards , contrasting with HMLA’s natural occurrence in metabolic disorders.

Preparation Methods

Metal-Free Carbon-Catalyzed Synthesis

Recent developments in sustainable catalysis have enabled the synthesis of 2-hydroxy-2-methyllevulinic acid analogs through metal-free systems. The CN114835572A patent discloses a method using carbon-based materials (e.g., activated charcoal) with calcium oxide to activate oxygen for the oxidation of levulinic acid derivatives. Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 50–150°C | <90°C reduces byproduct formation |

| Oxygen Pressure | 0.1–2 MPa | Higher pressure accelerates kinetics |

| Molar Ratio (LA:CaO) | 0.15–1.7 | Excess CaO improves base-mediated activation |

This method achieved 89% yield of 2-hydroxy-2-methylsuccinic acid (a structural analog) under mild conditions (90°C, 0.5 MPa O₂, 0.5 h). Nuclear magnetic resonance (NMR) analysis confirmed product purity, with spectra showing characteristic signals at δ 2.65 (q, 2H) and δ 1.35 (s, 3H).

Biphasic Catalytic Systems

Dual-Functional HScCl₄ Catalysts

A breakthrough in biphasic catalysis was reported using HCl-ScCl₃ (HScCl₄) for HMF conversion to levulinic acid derivatives. The system operates via:

-

Brønsted acid sites : Protonate hydroxyl groups

-

Lewis acid sites : Coordinate to carbonyl oxygen, stabilizing intermediates

Reaction conditions (120°C, 4 h) in a water/THF biphasic system achieved 92% LA yield, with potential applicability to this compound synthesis through controlled hydroxylation.

Biocatalytic Approaches

Enzymatic Aldol Addition-Reduction Cascades

The ACS Catalysis study demonstrated a two-enzyme system (YfaU and DpkA) for synthesizing chiral 2-hydroxy-4-butyrolactones from 4-hydroxy-2-ketoacids. While focused on lactone formation, this pathway suggests feasibility for 2-hydroxy acid production through analogous redox steps:

Optimized conditions (pH 7.5, 30°C, NADPH regeneration) achieved >90% enantiomeric excess, highlighting biocatalysis' potential for stereoselective 2-hydroxy acid synthesis.

Fermentative Production Routes

Pyruvate-Derived Biosynthesis

The US20170275657A1 patent outlines a metabolic pathway converting pyruvate to C5 compounds via β-ketoacid intermediates. Key enzymatic steps include:

-

Acetyl-CoA acyltransferase : Condenses pyruvate and acetyl-CoA

-

Dehydratases : Form α,β-unsaturated intermediates

-

Hydratases : Introduce hydroxyl groups

While optimized for levulinic acid, this platform could be adapted for this compound through engineered hydroxymethylglutaryl-CoA lyase variants.

Comparative Analysis of Methodologies

Yield and Selectivity Tradeoffs

| Method | Yield (%) | Selectivity | Energy Intensity (kWh/kg) |

|---|---|---|---|

| Carbon catalysis | 89 | >95% | 12.4 |

| H₂SO₄ hydrolysis | 46 | 78% | 28.7 |

| Biocatalysis | 91 | >99% | 8.2 |

The carbon-catalyzed method offers the best balance of yield and energy efficiency, while biocatalysis excels in selectivity but requires costly cofactor regeneration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-2-methyllevulinic acid with high purity?

- Methodological Answer : Synthesis typically involves esterification followed by hydrolysis, analogous to levulinic acid derivatives. Purification via recrystallization or column chromatography is critical. Use high-purity starting materials (>97.0% by HPLC) to minimize impurities. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to avoid side products like lactones or ketone derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Use desiccants to prevent moisture absorption. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent unintended reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms hydroxyl and methyl group positions.

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (~3200 cm⁻¹) groups.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 162.16 for [M-H]⁻). Cross-reference with databases like PubChem for spectral validation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Systematically review variables such as cell line specificity, solvent effects (e.g., DMSO vs. aqueous buffers), and assay sensitivity. Replicate studies using standardized protocols (e.g., ISO 17025) and include internal controls (e.g., known enzyme inhibitors). Meta-analyses of dose-response curves can identify outliers or non-linear effects .

Q. What strategies optimize solubility for in vitro assays without compromising biological relevance?

- Methodological Answer : Pre-solubilize in DMSO (<0.1% final concentration) and dilute in PBS or cell culture media. Adjust pH to 6.5–7.4 to enhance ionization. For insoluble batches, employ nanoformulation (e.g., liposomes) or derivatization (e.g., methyl esters) while verifying bioactivity retention .

Q. How to design experiments investigating the compound’s mechanism of action in metabolic pathways?

- Methodological Answer :

- Hypothesis-driven : Target pathways (e.g., glycolysis, ketogenesis) based on structural analogs like levulinic acid.

- Omics Integration : Use metabolomics (LC-MS) and transcriptomics (RNA-seq) to map affected pathways.

- Knockout Models : CRISPR-edited cell lines (e.g., lacking key enzymes like HMG-CoA synthase) can isolate mechanistic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.